

Technical Guide: Discovery and Synthesis of Btk-IN-27

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Btk-IN-27*
Cat. No.: *B12387549*

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Abstract

This document provides a detailed technical overview of the discovery, synthesis, and characterization of the Bruton's tyrosine kinase (BTK) inhibitor, **Btk-IN-27**, also identified as BTK inhibitor 1 (Compound 27). **Btk-IN-27** is a potent and selective inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This guide consolidates available data on **Btk-IN-27**, presenting its biochemical and cellular activity, outlining representative experimental protocols for its characterization, and detailing a plausible synthetic route based on related compounds within its chemical class.

Introduction to Btk-IN-27

Btk-IN-27 (CAS: 2230724-66-8) is a small molecule inhibitor targeting Bruton's tyrosine kinase. It belongs to a class of compounds developed to modulate the activity of the BCR signaling cascade, which is essential for B-cell proliferation, differentiation, and survival[1].

Pharmacological inhibition of BTK has emerged as a successful therapeutic strategy for various hematological cancers and autoimmune disorders[2][3]. **Btk-IN-27** demonstrates high potency in both biochemical and cellular assays, making it a significant tool for research and a potential candidate for further drug development.

Chemical Profile:

- IUPAC Name: 5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide
- Molecular Formula: C₂₄H₂₃FN₈O₂
- Molecular Weight: 474.49 g/mol

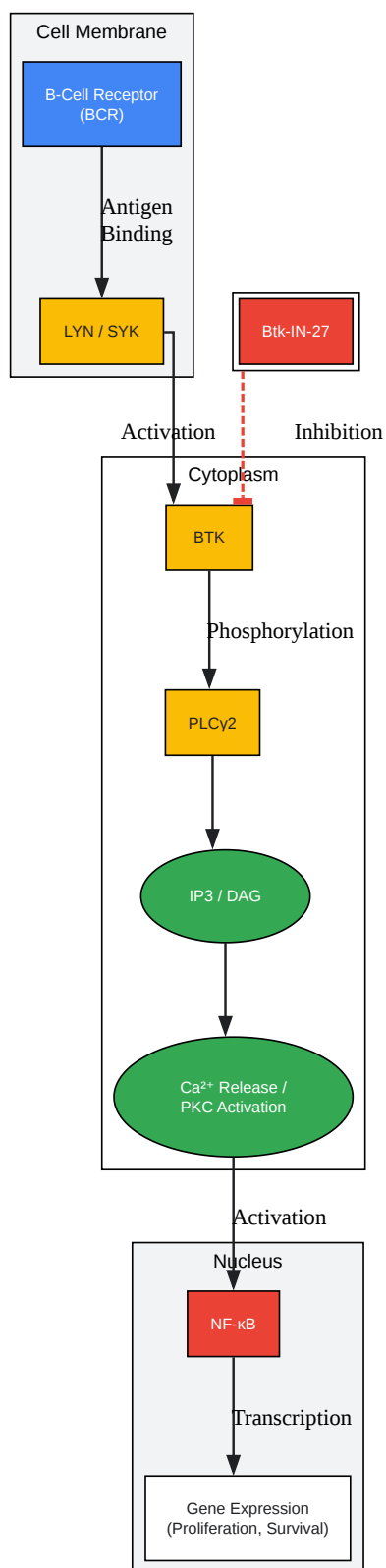
Quantitative Biological Data

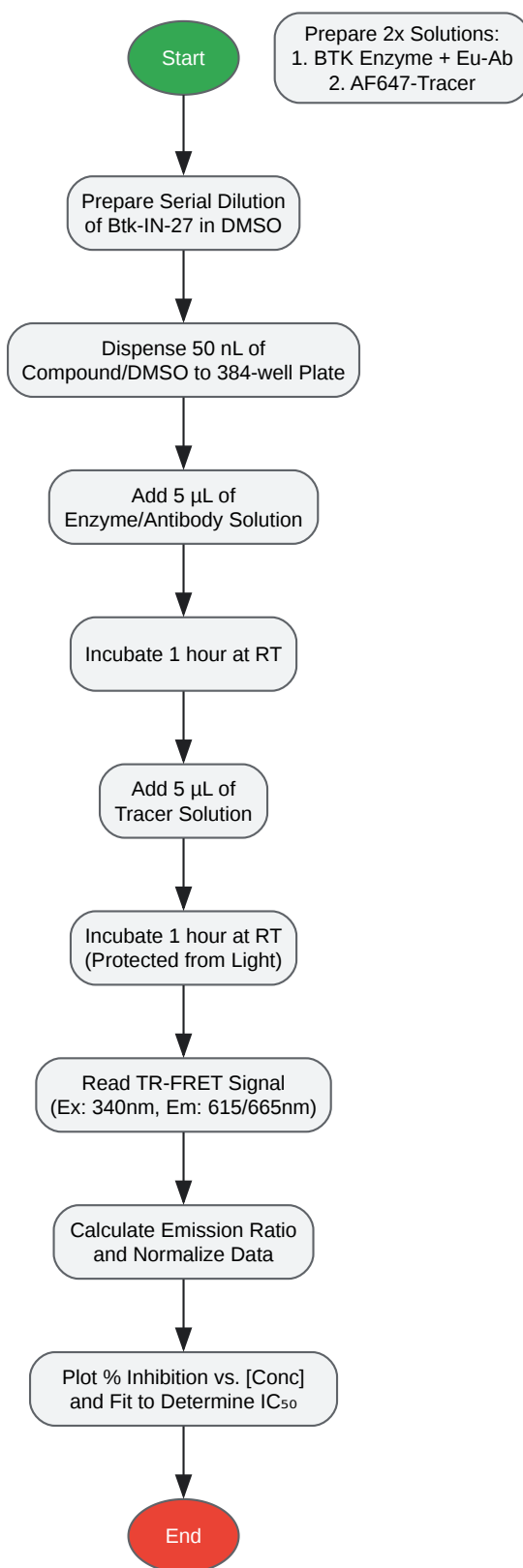
The inhibitory activity of **Btk-IN-27** has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency metrics available from public databases.

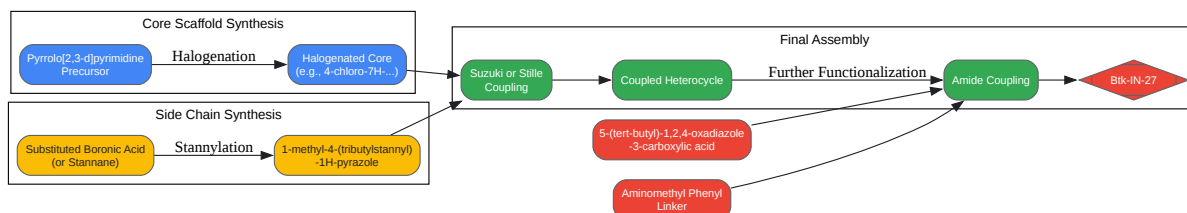
Assay Type	Target/System	Parameter	Value	Reference
Biochemical (Cell-Free)	Bruton's Tyrosine Kinase (BTK)	IC ₅₀	0.11 nM	
Cellular	B-cell Activation (hWB)	IC ₅₀	2 nM	

Mechanism of Action: The BTK Signaling Pathway

BTK is a crucial signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors drive the expression of genes essential for B-cell survival, proliferation, and activation. **Btk-IN-27** exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this entire downstream signaling cascade.







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References

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- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. A Barcoded Flow Cytometric Assay to Explore the Antibody Responses Against SARS-CoV-2 Spike and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Discovery and Synthesis of Btk-IN-27]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387549#btk-in-27-discovery-and-synthesis-process]

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